molecular formula C8H14N4S B1597952 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine CAS No. 175204-60-1

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Cat. No.: B1597952
CAS No.: 175204-60-1
M. Wt: 198.29 g/mol
InChI Key: LIORILRPGNCYII-UHFFFAOYSA-N
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Description

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C8H14N4S and its molecular weight is 198.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Recent research has focused on the synthesis of novel derivatives of 1,2,4-triazole and their potential antimicrobial activities. For instance, derivatives synthesized from various primary amines and ester ethoxycarbonylhydrazones have been screened for their antimicrobial properties, with some showing promising activities against microorganisms. This research opens avenues for the development of new antimicrobial agents based on triazine derivatives (Bektaş et al., 2007).

Electrochemical Studies

The role of triazine derivatives in electrochemical reactions has been explored, particularly in the reduction processes on mercury electrodes. Studies involving the electroreduction of s-triazine derivatives like prometryne and desmetryne have contributed to a deeper understanding of the mechanisms involved in their reduction and the potential cleavage of specific groups in acidic media (Ortiz et al., 2001).

Condensation Agent for Amide and Ester Formation

Research on 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has shown its efficiency as a condensing agent, leading to the formation of amides and esters from carboxylic acids and amines. This demonstrates the utility of triazine derivatives in facilitating organic synthesis reactions under practical conditions (Kunishima et al., 1999).

Soil Microbial Degradation and Adsorption Studies

The degradation of triazine herbicides like metribuzin by soil microorganisms has been shown to decrease with lower soil pH, highlighting the influence of soil chemistry on the environmental fate of these compounds. This information is crucial for understanding the mobility, adsorption, and degradation patterns of triazine derivatives in agricultural settings (Ladlie et al., 1976).

Photocatalytic Degradation of Pollutants

Studies on the degradation kinetics of atrazine and its degradation products through ozone and OH radicals provide insights into the application of triazine derivatives in drinking water treatment. The identification of degradation pathways and rate constants supports the development of more efficient water treatment processes (Acero et al., 2000).

Properties

IUPAC Name

4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIORILRPGNCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381931
Record name 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-60-1
Record name 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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